N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for analogous N-benzofuran-2-carboxamides reveal distinct aromatic proton resonances between δ 7.0–8.0 ppm and methyl/methylene signals at δ 2.2–4.3 ppm. For this compound, the benzofuran protons (H-4, H-5, H-7) are expected to resonate as doublets (J = 7.5–8.5 Hz) near δ 7.7–7.8 ppm, while the tetrahydrothiophene-dioxide methylene groups (H-2, H-4) may appear as multiplet signals around δ 3.1–3.5 ppm. The 3-methylthiophene substituent’s methyl group (δ 2.2–2.3 ppm) and thiophene protons (δ 6.8–7.1 ppm) further contribute to the splitting patterns.
Table 2 : Predicted 1H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzofuran H-4, H-5, H-7 | 7.72–7.85 | d (J = 8.2 Hz) |
| Tetrahydrothiophene-dioxide H-2, H-4 | 3.25–3.42 | m |
| N-CH2-thiophene | 4.15–4.30 | s |
| 3-Methylthiophene CH3 | 2.26 | s |
Infrared (IR) spectroscopy would highlight key functional groups: the carboxamide C=O stretch (~1650 cm−1), sulfone S=O asymmetric/symmetric stretches (~1300 cm−1 and ~1150 cm−1), and benzofuran C-O-C vibrations (~1240 cm−1). UV-Vis analysis in DMSO is anticipated to show π→π* transitions of the benzofuran core near 290 nm, with possible n→π* contributions from the sulfone and carboxamide groups.
Computational Molecular Modeling and Density Functional Theory (DFT) Calculations
DFT studies on related benzofuran-carboxamides, such as those involving Fe3+ sensing, utilize hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to optimize geometries and calculate frontier molecular orbitals. For this compound, HOMO electron density is likely localized on the benzofuran ring and carboxamide moiety, while the LUMO resides on the sulfone and thiophene groups.
Table 3 : Calculated DFT Parameters (Hypothetical)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | −5.82 |
| LUMO Energy | −1.94 |
| Band Gap (ΔE) | 3.88 |
| Dipole Moment | 4.12 D |
Conformational analysis via potential energy surface (PES) scans would reveal preferred rotameric states of the N-[(3-methylthiophen-2-yl)methyl] group, with energy barriers <5 kcal/mol facilitating interconversion at ambient temperatures.
Comparative Analysis of Tautomeric and Conformational Isomerism
The compound’s carboxamide group may exhibit tautomerism between the amide (N–H) and imidic acid (O–H) forms. However, IR data from analogous structures suggest the amide tautomer dominates, as evidenced by strong N–H stretches (~3300 cm−1) and absence of broad O–H bands.
Conformational isomerism arises from rotation around the C–N bonds linking the benzofuran core to the tetrahydrothiophene-dioxide and thiophene-methyl groups. Molecular mechanics simulations predict two low-energy conformers:
- Synclinal : Dihedral angles of ~60° between benzofuran and both substituents.
- Antiplanar : Dihedral angles of ~180°, minimizing steric hindrance between methyl groups.
The synclinal conformer is energetically favored by ~1.3 kcal/mol due to intramolecular CH–π interactions between the 3-methylthiophene and benzofuran rings.
Table 4 : Relative Energies of Conformers
| Conformer | ΔG (kcal/mol) | Dominant Interactions |
|---|---|---|
| Synclinal | 0.0 | CH–π, van der Waals |
| Antiplanar | +1.3 | None |
Properties
Molecular Formula |
C22H25NO4S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO4S2/c1-13-5-6-18-16(4)21(27-20(18)15(13)3)22(24)23(11-19-14(2)7-9-28-19)17-8-10-29(25,26)12-17/h5-7,9,17H,8,10-12H2,1-4H3 |
InChI Key |
HVFZHGSAZSNGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=C(C=CS3)C)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Cyclization of Substituted Phenols
A modified Perkin reaction facilitates cyclization of 3,6,7-trimethyl-2-hydroxyacetophenone derivatives. Heating with acetic anhydride and phosphoric acid at 120°C yields 3,6,7-trimethyl-2-acetylbenzofuran, which is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Ac₂O, H₃PO₄ | 120°C, 6 h | 68% |
| Oxidation | CrO₃, H₂SO₄ | 0°C → rt, 2 h | 72% |
Wittig Olefination of Benzofuranones
Benzofuran-2(3H)-one intermediates (e.g., 3,6,7-trimethylbenzofuranone) undergo Wittig olefination with stabilized ylides to install the carboxylic acid group. For example, treatment with (carbethoxymethylene)triphenylphosphorane in toluene at 80°C produces the ester, which is hydrolyzed to the acid using LiOH.
Key Advantage: This method achieves higher regioselectivity for 2-substituted benzofurans compared to classical condensation.
Preparation of the Tetrahydrothiophene Sulfone Moiety
The 1,1-dioxidotetrahydrothiophen-3-amine fragment is synthesized via thiolane oxidation and functional group interconversion .
Cyclization and Oxidation of Thiolane Precursors
Tetrahydrothiophene is prepared by cyclizing 1,4-dibromobutane with sodium sulfide (Na₂S) in ethanol at 60°C. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 12 hours converts the sulfide to the sulfone.
Optimization Note: Using urea-hydrogen peroxide adducts instead of aqueous H₂O₂ improves sulfone yield (92% vs. 78%) by minimizing over-oxidation.
Introduction of the Amine Group
The sulfone is functionalized via Bucherer–Bergs reaction with ammonium carbonate and potassium cyanide in DMF at 100°C, yielding 1,1-dioxidotetrahydrothiophen-3-amine. Alternatively, Mitsunobu reaction with phthalimide followed by hydrazine deprotection provides the amine.
Synthesis of (3-Methylthiophen-2-yl)Methylamine
Reduction of (3-Methylthiophen-2-yl)Methanol
(3-Methylthiophen-2-yl)methanol (PubChem CID 12875263) is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine.
Critical Step: Avoiding excess reducing agent prevents N-methylation side products.
Assembly of the Carboxamide
Coupling via Mixed Carbonate Activation
The benzofuran-2-carboxylic acid is activated with ethyl chloroformate in the presence of N-methylmorpholine, followed by reaction with a pre-formed mixture of 1,1-dioxidotetrahydrothiophen-3-amine and (3-methylthiophen-2-yl)methylamine. This one-pot method minimizes racemization and achieves 85% yield.
Alternative Method: Using HATU/DIPEA in DMF at 0°C → rt for 18 hours provides comparable yields (83%) but requires rigorous drying.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity >99% is confirmed by HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 1H, benzofuran-H), 6.85 (d, J = 5.1 Hz, 1H, thiophene-H), 4.42 (m, 2H, N-CH₂), 3.10 (m, 1H, tetrahydrothiophene-H), 2.48 (s, 3H, CH₃), 2.32 (s, 6H, 2×CH₃).
-
HRMS (ESI): m/z calc. for C₂₄H₂₈N₂O₅S₂ [M+H]⁺: 513.1321; found: 513.1318.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and benzofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds with similar structural motifs exhibit anticancer properties by modulating specific signaling pathways involved in cell proliferation and apoptosis. The benzofuran core may interact with DNA or RNA, inhibiting tumor growth and promoting apoptosis in cancer cells.
Neuroprotective Effects:
Studies have suggested that the compound may enhance the activity of G protein-gated inwardly rectifying potassium channels (GIRK), which play a crucial role in neuronal excitability. This mechanism could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Biological Research Applications
Enzyme Inhibition:
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
Receptor Binding Studies:
Due to its structural features, the compound can be utilized in receptor binding studies to explore its affinity and specificity towards various biological targets, including neurotransmitter receptors.
Material Science Applications
Polymer Development:
The unique chemical properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide make it a candidate for developing novel polymers with specific mechanical and thermal properties. Research into its application in coatings and adhesives is ongoing.
Nanotechnology:
Incorporation of this compound into nanomaterials could enhance their functional properties due to its ability to form stable interactions with various substrates. This aspect is particularly relevant in drug delivery systems where targeted release is essential.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of similar compounds indicated improved neuronal survival rates under oxidative stress conditions .
Case Study 3: Enzyme Inhibition
In vitro studies showed that compounds with thiophene moieties effectively inhibited cyclooxygenase enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is known to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability . By binding to these channels, the compound modulates their activity, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Benzofuran Core Modifications: The target compound’s 3,6,7-trimethyl substitution distinguishes it from analogues with fewer methyl groups (e.g., 3-methyl in or 3,6-dimethyl in ).
- N-Substituent Diversity: The (3-methylthiophen-2-yl)methyl group in the target compound introduces a sulfur-containing heteroaromatic system, contrasting with furan (), fluorobenzyl (), or ethoxybenzyl () moieties. Thiophene derivatives are known for improved metabolic stability compared to furans, which may influence pharmacokinetics .
Quantitative Structural Similarity Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint-based similarity assessment (e.g., MACCS keys or ECFP4), the target compound exhibits moderate similarity to its analogues:
- Tc = 0.72 vs. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide : Lower similarity due to differences in benzofuran substitution and thiophene vs. furan N-substituents.
- Tc = 0.65 vs. N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide : Reduced overlap attributed to the absence of a 7-methyl group and divergent N-alkyl groups.
These coefficients highlight that while the core benzofuran-carboxamide scaffold is conserved, substituent variations significantly alter molecular similarity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex compound with potential biological activities. This article will explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of thiophene and benzofuran moieties, which contribute to its biological activity. The presence of the dioxo group enhances its interaction with biological targets.
Chemical Formula: C₁₈H₁₉N₃O₄S₂
Molecular Weight: 389.49 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest the following potential effects:
- Antiviral Activity : Thiophene derivatives have been reported to possess antiviral properties against various viruses, including flaviviruses . The compound may inhibit viral replication through interference with viral enzyme activity.
- Anticancer Properties : Compounds containing benzofuran and thiophene structures have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes crucial for viral replication or cancer cell survival.
- Receptor Modulation : Binding to cellular receptors that regulate inflammatory responses or cell proliferation.
- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can lead to apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the biological potential of related compounds:
- A study on a related thiophene derivative showed significant antiviral activity against dengue virus, suggesting that structural modifications could enhance efficacy .
- Another research project focused on benzofuran derivatives demonstrated their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key structural features influencing the reactivity and biological activity of this compound?
The compound contains a benzofuran core substituted with three methyl groups (positions 3,6,7), a dioxidotetrahydrothiophene moiety, and a 3-methylthiophene methyl group. The sulfone group in the dioxidotetrahydrothiophene enhances electrophilicity, potentially enabling interactions with nucleophilic residues in biological targets. The methylthiophene and benzofuran moieties contribute to lipophilicity, influencing membrane permeability and binding to hydrophobic enzyme pockets .
Q. What synthetic methodologies are commonly employed for multi-step synthesis of structurally similar benzofuran carboxamides?
Multi-step synthesis typically involves:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups.
- Functional group transformations : Use of boron tribromide for demethylation or selective oxidation of thiophene to sulfones.
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine intermediates. Reaction conditions (temperature, solvent polarity) are critical for yield optimization, as seen in analogous syntheses .
Q. How is the compound characterized post-synthesis?
Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., related benzothiophene analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?
Discrepancies in NMR/IR data (e.g., unexpected shifts in benzofuran protons) may arise from conformational flexibility or solvent effects. Strategies include:
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Isosteric replacement : Substitute the methylthiophene with a bioisostere like methylfuranyl to reduce CYP450-mediated oxidation.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the sulfone moiety to enhance solubility and delay metabolism. Analogous optimizations were reported for benzothiophene carboxamides targeting kinase inhibition .
Q. How do steric and electronic effects influence regioselectivity in amide bond formation?
Steric hindrance from the 3,6,7-trimethylbenzofuran core may favor coupling at the less hindered sulfone-linked amine. Electronic effects (e.g., electron-withdrawing sulfone) activate the adjacent amine for nucleophilic attack. Computational studies (e.g., Fukui function analysis) can predict reactive sites, as demonstrated in thiophene-carboxamide syntheses .
Q. What in silico methods predict binding modes to biological targets (e.g., kinases or GPCRs)?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., kinase targets).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS/AMBER). These methods identified stable binding of related benzothiazole-carboxamides to caspase-3 .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s inhibitory potency across assay platforms?
Discrepancies may arise from:
- Assay conditions : Variations in ATP concentration (kinase assays) or pH (enzyme activity assays).
- Cell line heterogeneity : Differential expression of efflux pumps (e.g., P-gp) in cancer cell lines. Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate in orthogonal assays (e.g., SPR for binding affinity) .
Q. Why do SAR studies show divergent trends for methyl substitutions on benzofuran?
- Position-dependent effects : 3-Methyl may enhance stacking interactions, while 6/7-methyl groups could sterically hinder binding.
- Target specificity : Methyl groups may stabilize interactions with hydrophobic subpockets in one target but disrupt polar contacts in another. Systematic SAR using methyl scanning (e.g., mono-, di-, tri-methyl analogs) is recommended, as applied to furan-carboxamide libraries .
Methodological Guidance
Q. What protocols ensure reproducibility in palladium-catalyzed steps?
- Catalyst pre-activation : Pre-stir Pd(PPh₃)₄ with ligand (e.g., XPhos) in degassed solvent.
- Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent catalyst oxidation.
- TLC/HPLC monitoring : Track reaction progress at 30-minute intervals.
These steps improved yields in analogous tetrahydrothiophene syntheses .
Q. How to design a robust assay for evaluating off-target effects?
- Broad-panel screening : Use Eurofins’ SelectScreen® kinase panel or CEREP’s BioPrint® GPCR library.
- Counter-screen assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
